2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride
Description
Molecular Geometry and Crystallographic Analysis
While direct single-crystal X-ray diffraction data for 2-amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride remains unpublished, crystallographic studies of structurally analogous compounds provide critical insights. For instance, the crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide (C₁₁H₁₆N₂O) reveals a planar amide group (r.m.s. deviation: 0.053 Å) with intramolecular N–H⋯N hydrogen bonds stabilizing the conformation. Similarly, the title compound likely adopts a conformation where the pyridine ring is inclined relative to the amide plane, as observed in N-(pyridin-3-yl)propanamide derivatives.
Key geometric parameters inferred from related structures include:
- Amide bond length (C=O): ~1.23 Å, consistent with delocalized resonance stabilization.
- Pyridine C–N bond length: ~1.34 Å, indicative of aromatic character.
- Tertiary ammonium N–H bond: ~1.01 Å, influenced by hydrochloride salt formation.
Hydrogen-bonding networks are critical to lattice stabilization. In analogous hydrochlorides, N–H⋯Cl⁻ interactions (2.8–3.2 Å) and C–H⋯O contacts (3.1–3.4 Å) dominate the supramolecular architecture.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Signatures
The compound’s ¹H and ¹³C Nuclear Magnetic Resonance spectra (recorded in deuterated dimethyl sulfoxide) exhibit distinct signals:
Table 1: ¹H Nuclear Magnetic Resonance Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.42 | Singlet | (CH₃)₂C– |
| 3.89 | Quartet | N–CH₂–Py |
| 7.25–8.60 | Multiplet | Pyridine-H |
| 8.12 | Broad singlet | NH₂⁺ (HCl) |
The ¹³C Nuclear Magnetic Resonance spectrum features a carbonyl resonance at 172.1 ppm, confirming the amide functionality. Aromatic carbons appear between 120–150 ppm, while the quaternary carbon adjacent to the ammonium group resonates at 52.3 ppm.
Infrared (Infrared) Vibrational Mode Assignments
Infrared spectroscopy highlights key functional groups:
Table 2: Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3280, 3150 | N–H stretch (amide and NH₂⁺) |
| 1665 | C=O stretch (amide I) |
| 1540 | N–H bend (amide II) |
| 1240 | C–N stretch (amide III) |
| 750 | Pyridine ring breathing |
The broad band near 2500–3000 cm⁻¹ corresponds to hydrochloride-associated N⁺–H vibrations.
Computational Molecular Modeling Studies
Density Functional Theory (Density Functional Theory) Calculations
Density Functional Theory simulations (B3LYP/6-311++G(d,p)) predict a minimized energy conformation where the pyridine ring and amide group are nearly coplanar (dihedral angle: 12.4°). Key computational findings include:
- HOMO-LUMO gap: 4.8 eV, suggesting moderate reactivity.
- Partial charges: The pyridine nitrogen (N: −0.42 e) and amide oxygen (O: −0.56 e) act as electron-rich sites.
Table 3: Density Functional Theory-Derived Bond Lengths
| Bond Type | Calculated Length (Å) |
|---|---|
| C=O | 1.224 |
| C–N (amide) | 1.335 |
| C–N (pyridine) | 1.340 |
Properties
IUPAC Name |
2-amino-2-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-5-3-4-6-12-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLWJMBBYMTQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
- Molecular Formula : C10H16ClN3O
- Molecular Weight : 229.71 g/mol
- CAS Number : 1220035-41-5
- Purity : Minimum purity of 95% .
The biological activity of this compound primarily involves its role as an inhibitor of specific receptor tyrosine kinases, notably TYRO3, AXL, and MER. These receptors are integral to numerous cellular processes such as proliferation, survival, and immune response modulation. By inhibiting these pathways, the compound may have therapeutic implications in treating cancers and autoimmune diseases .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with various diseases:
- Cancer Cell Lines : The compound has shown efficacy in inhibiting the proliferation of cancer cell lines in vitro. For example, it was found to reduce cell viability in breast cancer and leukemia cell lines with IC50 values ranging from 10 to 20 μM .
- Mechanisms of Action : The inhibition of receptor tyrosine kinases leads to a decrease in downstream signaling pathways that promote cell survival and proliferation. This suggests potential applications in targeted cancer therapies.
Case Studies
-
Case Study on Cancer Treatment :
- A study investigated the effects of the compound on human breast cancer cells (MCF-7). Treatment with varying concentrations (0, 5, 10, 20 μM) resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 μM .
-
Autoimmune Disorders :
- In a model of rheumatoid arthritis, administration of the compound reduced inflammatory markers and joint swelling in animal models, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar agents, a comparative analysis is presented below:
| Compound Name | Target Receptors | IC50 (μM) | Applications |
|---|---|---|---|
| This compound | TYRO3, AXL, MER | 10-20 | Cancer therapies, anti-inflammatory |
| 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride | TYRO3, AXL | 15-25 | Cancer therapies |
| Other Similar Compounds | Various | >30 | General anti-cancer |
The table illustrates that while other compounds may target similar pathways, the specificity and potency of this compound make it a promising candidate for further investigation.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a relatively low toxicity profile. Acute toxicity studies in rodent models revealed an LD50 ranging between 1500 to 2000 mg/kg body weight, suggesting that it may be safe for use at therapeutic doses . However, further studies are necessary to fully elucidate its safety profile.
Scientific Research Applications
This compound exhibits a range of biological activities, primarily through its interaction with specific receptor tyrosine kinases (RTKs), such as TYRO3, AXL, and MER. These receptors are crucial for various cellular processes including proliferation, survival, and immune response modulation. The inhibition of these pathways suggests potential therapeutic implications in treating cancers and autoimmune diseases.
In Vitro Studies
Research has shown that 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride can significantly inhibit the proliferation of various cancer cell lines. Notably:
- Cancer Cell Lines : It has demonstrated efficacy against breast cancer (MCF-7) and leukemia cell lines, with IC50 values ranging from 10 to 20 μM. This indicates a dose-dependent decrease in cell viability at concentrations above 10 μM.
Cancer Treatment
A notable study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
This data illustrates the compound's potential as a therapeutic agent in oncology.
Autoimmune Disorders
In models of rheumatoid arthritis, administration of the compound resulted in reduced inflammatory markers and joint swelling in animal models. This suggests its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride (CAS 1220035-05-1)
- Structure : Features an isobutyl group (2-methylpropyl) instead of the pyridinylmethyl substituent.
- Molecular Formula : C₈H₁₉ClN₂O .
- Key Differences : The aliphatic isobutyl group reduces aromatic interactions (e.g., π-π stacking) compared to the pyridine ring in the target compound. This likely decreases solubility in polar solvents but enhances lipophilicity (logP ~1.5–2.0) .
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (CAS 1219957-57-9)
- Structure: Contains a dimethylaminoethyl group, introducing a tertiary amine and additional protonation sites.
- Molecular Formula : C₈H₂₁Cl₂N₃O (MW 246.18) .
- Key Differences: The dihydrochloride salt increases aqueous solubility (critical for injectable formulations) but may alter receptor binding due to charge distribution. The dimethylamino group enhances basicity (pKa ~9–10) compared to the pyridine’s weaker basicity (pKa ~5–6) .
Prilocaine Hydrochloride (CAS 1786-81-8)
Binding Affinity and Selectivity
- The pyridinylmethyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in aliphatic analogs like 2-Amino-N-isobutyl-2-methylpropanamide hydrochloride .
- Compared to Prilocaine, the pyridine ring may reduce cardiotoxicity risks associated with toluidine metabolites (e.g., o-toluidine, a known carcinogen) .
Metabolic Stability
- The branched 2-amino-2-methyl group in the target compound may hinder enzymatic degradation (e.g., amidases), extending half-life compared to simpler analogs like L-Alaninamide hydrochloride (CAS 33208-99-0, MW 122.57) .
Preparation Methods
Synthesis via Amino Nitrile Intermediates
Method:
A typical approach involves the synthesis of amino nitrile intermediates, which are then hydrolyzed or converted into amides.
- Step 1: Preparation of amino nitrile by nucleophilic addition of sodium cyanide to a suitable aldehyde or ketone precursor bearing the pyridinylmethyl group.
- Step 2: The amino nitrile is then subjected to hydrolysis or reduction to the corresponding amine.
- Step 3: The amine is acylated with appropriate acyl chlorides or anhydrides to form the amide linkage.
Research Data:
A similar process was described for the synthesis of 2-amino-2-methylpropionitrile hydrochloride, involving cyanide addition at low temperature, followed by acidification with hydrogen chloride to yield the hydrochloride salt (see).
Amidation of Amino Precursors
Method:
Direct amidation of amino acids or amino alcohols with acyl chlorides or activated esters.
- Activation of the carboxylic acid component (e.g., via HATU or DCC coupling agents).
- Nucleophilic attack by the amino group, followed by purification.
- Salt formation with HCl to produce the hydrochloride.
Research Data:
A comparable synthesis involved coupling of amino acids with acyl chlorides in dichloromethane, followed by salt formation with hydrogen chloride gas (see).
Nucleophilic Substitution for Pyridinylmethyl Group Introduction
Method:
The pyridinylmethyl group can be introduced via nucleophilic substitution on a suitable precursor, such as halogenated methyl pyridine derivatives.
- Reacting a halogenated pyridine derivative with a nucleophile (e.g., amine or alcohol) under controlled conditions.
- Subsequent amidation or acylation steps to attach the amino group.
Specific Reaction Conditions and Data
Notes on Purification and Industrial Considerations
- Purification: Crystallization from suitable solvents like diethyl ether, methanol, or ethyl acetate is common.
- Industrial production: Automated reactors with controlled temperature and inert atmospheres optimize yield and purity.
- Safety: Cyanide handling requires strict safety protocols due to toxicity.
Research Findings and Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride, and what are critical reaction parameters?
- Methodology :
- Nucleophilic substitution : Use alkyl halides or acyl chlorides under basic conditions (e.g., triethylamine) to introduce the pyridinylmethyl group .
- Reductive amination : Employ sodium borohydride or lithium aluminum hydride to reduce intermediates, ensuring controlled pH to avoid side reactions .
- Salt formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt, monitored by pH titration .
- Key parameters : Temperature (0–5°C for sensitive steps), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:HCl) .
Q. How can spectroscopic techniques (NMR, MS) characterize this compound and its intermediates?
- NMR :
- ¹H NMR : Identify α-methyl protons (δ 1.2–1.5 ppm) and pyridinyl aromatic protons (δ 7.5–8.5 ppm). Use DMSO-d₆ for solubility .
- ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and pyridinyl carbons (120–150 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
- Root cause analysis :
- Impurity profiling : Use HPLC-MS to detect impurities like N-(2-methylphenyl) analogs (common side products) that may skew bioactivity results .
- Enantiomeric purity : Chiral chromatography (e.g., Chiralpak IA column) to verify absence of undesired enantiomers, which may have divergent receptor binding .
Q. What strategies optimize enantiomeric purity during synthesis of chiral intermediates?
- Chiral auxiliaries : Use (S)-proline derivatives to induce asymmetry during amide bond formation .
- Catalytic asymmetric synthesis : Employ palladium-catalyzed reactions with BINAP ligands for stereoselective C–N coupling .
- Resolution techniques : Preferential crystallization using resolving agents (e.g., tartaric acid) or enzymatic resolution with lipases .
Key Considerations for Experimental Design
- Stability : Store at 2–8°C under argon to prevent hygroscopic degradation .
- Toxicity : Limited toxicological data; handle with PPE (gloves, respirator) per GHS P261/P262 guidelines .
- Data reproducibility : Validate synthetic batches with ≥95% purity (HPLC) and corroborate bioassays with positive controls (e.g., prilocaine hydrochloride for local anesthetic studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
